4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
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Overview
Description
4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a synthetic organic compound that features a pyrimidine core substituted with a piperidine ring and a chlorothiophene moiety
Preparation Methods
The synthesis of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine typically involves multiple steps:
Formation of the piperidine intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the chlorothiophene moiety: The chlorothiophene group is introduced via a sulfonylation reaction, where the piperidine intermediate reacts with 5-chlorothiophene-2-sulfonyl chloride under basic conditions.
Coupling with the pyrimidine core: The final step involves the coupling of the piperidine-chlorothiophene intermediate with a 2,6-dimethylpyrimidine derivative, typically using a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound serves as a lead molecule in the development of new drugs, with modifications to its structure aimed at improving efficacy and reducing side effects.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar compounds to 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine include:
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds share the sulfonamide functional group and have similar biological activities.
Schiff bases derived from piperidin-4-yl ethanamine: These compounds have a similar piperidine core and are used in various biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxy-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S2/c1-10-9-14(18-11(2)17-10)22-12-5-7-19(8-6-12)24(20,21)15-4-3-13(16)23-15/h3-4,9,12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZKBCHNVHPVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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